molecular formula C10H9ClN2O B1490516 5-[Chloro(phenyl)methyl]-3-methyl-1,2,4-oxadiazole CAS No. 1152582-45-0

5-[Chloro(phenyl)methyl]-3-methyl-1,2,4-oxadiazole

Cat. No.: B1490516
CAS No.: 1152582-45-0
M. Wt: 208.64 g/mol
InChI Key: XDWUFFUGWCQWTI-UHFFFAOYSA-N
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Description

5-[Chloro(phenyl)methyl]-3-methyl-1,2,4-oxadiazole (CAS 1152582-45-0) is a chemical reagent featuring the versatile 1,2,4-oxadiazole heterocycle, a scaffold of significant interest in modern medicinal chemistry and drug discovery . The 1,2,4-oxadiazole ring is prized for its remarkable metabolic stability and serves as a valuable bioisostere for ester and amide functional groups, which can help improve the pharmacokinetic properties of lead compounds . This specific derivative possesses a chloromethyl group at the 5-position, providing a reactive handle for further structural diversification and the synthesis of more complex molecular architectures for biological screening . The 1,2,4-oxadiazole scaffold is a key structural motif in pharmaceutical research, with demonstrated broad-spectrum biological activities including antimicrobial, anti-inflammatory, anticancer, and central nervous system effects . Recent research published in 2025 continues to highlight the development of novel 3,5-disubstituted-1,2,4-oxadiazole derivatives for applications such as antibacterial and antioxidant agents, underscoring the ongoing relevance of this chemotype in addressing unmet medical needs . This compound is intended for use in research and development purposes only. It is not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

5-[chloro(phenyl)methyl]-3-methyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c1-7-12-10(14-13-7)9(11)8-5-3-2-4-6-8/h2-6,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDWUFFUGWCQWTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C(C2=CC=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mode of action of indole derivatives generally involves their interaction with these receptors, leading to changes in cellular processes. The specific mode of action would depend on the exact structure of the compound and the target it interacts with .

In terms of pharmacokinetics, the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of indole derivatives would vary depending on their specific chemical structure. Factors such as the compound’s solubility, stability, and the presence of functional groups can influence its ADME properties .

The result of the compound’s action would depend on the specific biological activity it exhibits. For example, if the compound has anticancer activity, it might inhibit the proliferation of cancer cells .

The action environment, including factors like pH, temperature, and the presence of other compounds, can influence the compound’s action, efficacy, and stability. For instance, a study has shown that a substituted pyrazole derivative, which is similar to the compound , exhibited corrosion protection properties for mild steel in an acidic environment .

Biochemical Analysis

Biochemical Properties

5-[Chloro(phenyl)methyl]-3-methyl-1,2,4-oxadiazole plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction with cytochrome P450 enzymes suggests that this compound may influence the metabolic pathways of other compounds by either inhibiting or inducing these enzymes. Additionally, this compound has been observed to bind to certain proteins, potentially affecting their function and stability.

Cellular Effects

The effects of this compound on various types of cells and cellular processes have been studied extensively. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to activate the MAPK/ERK signaling pathway, which plays a crucial role in cell proliferation, differentiation, and survival. Furthermore, this compound can alter gene expression by binding to transcription factors and influencing their activity, leading to changes in the expression of genes involved in cellular metabolism and other critical processes.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, and modulating their activity. For example, this compound has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, this compound can activate or inhibit receptors by binding to their ligand-binding domains, leading to changes in downstream signaling pathways and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods. Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell proliferation, differentiation, and apoptosis. These temporal effects highlight the importance of considering the duration of exposure when studying the biochemical and cellular effects of this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects. At higher doses, this compound can induce toxicity, leading to adverse effects such as hepatotoxicity, nephrotoxicity, and neurotoxicity. These dosage-dependent effects underscore the importance of determining the appropriate dosage range for therapeutic applications of this compound.

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. This compound has been found to localize to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum. The localization of this compound to these compartments can be influenced by targeting signals and post-translational modifications, which direct the compound to specific organelles and affect its activity.

Biological Activity

5-[Chloro(phenyl)methyl]-3-methyl-1,2,4-oxadiazole is a heterocyclic compound belonging to the oxadiazole family. It features a five-membered ring containing two nitrogen atoms and one oxygen atom, along with a chloro-substituted phenyl group and a methyl group. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry.

Biological Activities

The compound exhibits several notable biological activities:

  • Antibacterial Properties : Research indicates that this compound demonstrates significant antibacterial activity against various strains of bacteria.
  • Anticancer Activity : Preliminary studies suggest potential anticancer properties, as compounds within the oxadiazole class have shown efficacy against multiple cancer cell lines .
  • Antifungal Activity : Some derivatives of oxadiazoles exhibit antifungal effects, which could extend the applications of this compound in agricultural settings .

While specific mechanisms for this compound remain under investigation, studies on related oxadiazole compounds reveal that they often interact with biological targets such as enzymes involved in cell proliferation and survival. For instance, certain derivatives have been shown to inhibit histone deacetylases (HDACs) and carbonic anhydrases (CAs), which are crucial in cancer progression and treatment .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound highlights how modifications to the oxadiazole ring and substituents can significantly influence its biological activity:

CompoundStructureBiological Activity
5-Methyl-1,3,4-oxadiazoleStructureAntibacterial
3-(4-Chlorophenyl)-1,2,4-oxadiazoleStructureAnticancer
5-(Phenyl)-1,2,4-thiadiazoleStructureAntimicrobial

The presence of the chloro and phenyl groups enhances the biological activity compared to other oxadiazole derivatives lacking these substituents.

Anticancer Activity

A study evaluated various oxadiazole derivatives for their antiproliferative effects on cancer cell lines. Notably, compounds similar to this compound showed high inhibition percentages against T-47D breast cancer cells (up to 90.47% inhibition) and other cancer types . This suggests that structural modifications can lead to improved anticancer efficacy.

Antibacterial Activity

In agricultural research, derivatives of this compound demonstrated strong antibacterial effects against Xanthomonas oryzae pv. oryzae with EC50 values lower than traditional antibiotics such as bismerthiazol . This indicates the potential for developing new agricultural pesticides based on this compound's structure.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise as an antimicrobial , anticancer , and anti-inflammatory agent. Its structural features contribute to its biological activities, making it a candidate for drug development.

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles, including 5-[Chloro(phenyl)methyl]-3-methyl-1,2,4-oxadiazole, exhibit significant antibacterial properties. Studies have demonstrated efficacy against various bacterial strains, showcasing its potential as an antimicrobial agent .

Anticancer Activity

Numerous studies have focused on the anticancer properties of oxadiazole derivatives. For instance, compounds similar to this compound have been evaluated for their ability to inhibit cancer cell proliferation. In vitro assays have shown that certain derivatives can induce apoptosis in cancer cells and inhibit tumor growth significantly .

Table 1: Anticancer Activity of Oxadiazole Derivatives

Compound NameCell Line TestedIC50 Value (μM)
Compound AMCF-70.48
Compound BHCT-1160.78
This compoundVariousTBD

Materials Science

In materials science, this compound is utilized in the development of novel materials with specific electronic and optical properties. Its unique chemical structure allows it to serve as a precursor in synthesizing complex organic molecules and in creating mesoporous materials .

Biological Studies

The compound is also studied for its interactions with biological macromolecules. It may act as a biochemical probe to explore various biochemical pathways and interactions within cells. Understanding these interactions is crucial for optimizing the compound's efficacy as a therapeutic agent .

Case Studies

Several case studies highlight the effectiveness of oxadiazole derivatives in clinical settings:

  • Study on Anticancer Properties : A study investigated the effects of various oxadiazole derivatives on human cancer cell lines (MCF-7, HCT-116). The results indicated that certain modifications in the molecular structure significantly enhanced anticancer activity compared to traditional chemotherapeutics .
  • Antimicrobial Efficacy : Another research evaluated the antibacterial activity of this compound against multi-drug resistant strains of bacteria. The compound demonstrated promising results in inhibiting bacterial growth .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 5-[Chloro(phenyl)methyl]-3-methyl-1,2,4-oxadiazole, highlighting substituent variations, molecular weights, and functional properties:

Compound Name Substituents (Position 3 / Position 5) Molecular Weight (g/mol) Key Properties/Applications References
This compound Methyl / Cl-C6H4-CH2- ~223.65* Potential pharmaceutical intermediate
5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole (6a) Phenyl / CH2Cl 195.63 Synthetic intermediate; confirmed via ¹H NMR
5-[3-(Bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazole Methyl / Br-C6H4-CH2- (meta) 253.10 Higher reactivity due to Br leaving group
5-(Chloromethyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole CF3-C6H4 / CH2Cl 277.64 Enhanced electron deficiency; agrochemical use
5-(5-Chloro-1-methyl-3-phenylpyrazol-4-yl)-3-(2-chlorophenyl)-1,2,4-oxadiazole 2-Cl-C6H4 / pyrazolyl 371.22 Dual heterocyclic system; antibacterial activity
5-[2-(Bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazole Methyl / Br-C6H4-CH2- (ortho) 253.10 Steric hindrance impacts reactivity

*Calculated based on molecular formula C10H9ClN2O.

Key Structural and Functional Differences:

  • Substituent Effects :

    • Halogen Type : Bromine analogs (e.g., 5-[3-(Bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazole) exhibit greater reactivity in nucleophilic substitutions compared to chlorine derivatives due to Br’s superior leaving-group ability .
    • Electron-Withdrawing Groups : The trifluoromethyl group in 5-(Chloromethyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole increases the oxadiazole ring’s electron deficiency, enhancing its interaction with biological targets in agrochemical applications .
    • Steric Considerations : Ortho-substituted derivatives (e.g., 5-[2-(Bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazole) face steric hindrance, reducing reaction rates in sterically sensitive processes .
  • Biological Activity :

    • Compounds with dual heterocyclic systems (e.g., pyrazole-oxadiazole hybrids) demonstrate enhanced antibacterial properties, as seen in 5-(5-Chloro-1-methyl-3-phenylpyrazol-4-yl)-3-(2-chlorophenyl)-1,2,4-oxadiazole .
    • Halogenated benzyl groups improve lipophilicity, aiding membrane permeability in drug candidates .
  • Synthetic Utility :

    • Derivatives like 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole serve as intermediates in coupling reactions, enabling the synthesis of complex molecules such as polymer drug films for glaucoma treatment .

Preparation Methods

General Synthetic Strategies for 1,2,4-Oxadiazoles

Several well-established synthetic routes for 1,2,4-oxadiazoles can be adapted for the preparation of 5-[Chloro(phenyl)methyl]-3-methyl-1,2,4-oxadiazole. These methods mainly include:

  • Cyclization of amidoximes with acyl chlorides or activated carboxylic acid derivatives
    This classical approach, first reported by Tiemann and Krüger, involves the reaction of amidoximes with acyl chlorides, often catalyzed by bases such as pyridine or tetrabutylammonium fluoride (TBAF). The reaction yields 1,2,4-oxadiazoles but may produce mixtures requiring careful purification. Use of coupling reagents like EDC, DCC, CDI, TBTU, or T3P to activate carboxylic acids or esters can improve yields and selectivity (Table 1, Entry 1-5).

  • 1,3-Dipolar cycloaddition of nitrile oxides with nitriles
    This method forms the oxadiazole ring through cycloaddition but suffers from low reactivity of nitriles and side reactions such as dimerization of nitrile oxides. Platinum(IV) catalysts have been used to improve yields under mild conditions, but solubility issues and catalyst cost limit broad application.

  • One-pot syntheses using superbase media or Vilsmeier reagent activation
    Recent advances include one-pot procedures where amidoximes react with methyl or ethyl esters of carboxylic acids in NaOH/DMSO medium or with carboxylic acids activated by Vilsmeier reagents. These methods offer improved yields (up to 90%), mild conditions, and simpler purification protocols, making them attractive for synthesizing substituted oxadiazoles including those with chloro-substituted phenyl groups.

  • Reactions involving gem-dibromomethylarenes and amidoximes
    This approach allows the introduction of diaryl substituents at the 3,5-positions of the oxadiazole ring through reaction with gem-dibromomethylarenes, yielding products in approximately 90% yield, though with longer reaction times and more complex purification.

  • Tandem reactions and photoredox catalysis
    More recent methods include tandem reactions of nitroalkenes with arenes and nitriles in superacid media and photoredox catalysis under visible light, enabling green chemistry approaches to oxadiazole synthesis. These methods provide excellent yields and short reaction times but may require specialized conditions or catalysts.

Specific Considerations for this compound

The target compound features a chloro-substituted phenylmethyl group at the 5-position and a methyl group at the 3-position of the oxadiazole ring. Preparation methods must accommodate the chloro substituent without causing side reactions or dehalogenation.

  • Use of chloro(phenyl)methyl precursors
    The chloro(phenyl)methyl moiety can be introduced via reaction of amidoximes with corresponding chloro-substituted benzyl halides or gem-dibromomethylarenes bearing the chloro substituent. The reaction of gem-dibromomethyl(chlorophenyl) derivatives with amidoximes under appropriate conditions yields the desired 5-substituted oxadiazole with high efficiency.

  • Activation of carboxylic acids with Vilsmeier reagent
    When starting from 4-chlorophenylacetic acid or its esters, activation with Vilsmeier reagents followed by reaction with amidoximes leads to efficient ring closure and incorporation of the chloro(phenyl)methyl group, with reported yields between 61% and 93%.

  • Reaction conditions and purification
    Mild bases such as pyridine or TBAF improve reaction efficiency. Purification is typically achieved by crystallization or chromatography, depending on the reaction scale and impurities. The presence of active groups like –OH or –NH2 in starting materials can reduce yields and complicate purification, so protecting groups or selective reagents may be necessary.

Comparative Data Table of Preparation Methods

Method Key Reagents / Catalysts Reaction Conditions Yield Range (%) Advantages Limitations
Amidoxime + Acyl Chloride Pyridine, TBAF Room temp to reflux 40–80 Simple, classical method Mixture formation, purification
Amidoxime + Activated Esters EDC, DCC, CDI, TBTU, T3P Mild to moderate temps 50–90 Improved yields, mild conditions Sensitive to active groups
Amidoxime + Carboxylic Acid + Vilsmeier Reagent Vilsmeier reagent (POCl3/DMF) Room temp, one-pot 61–93 High yields, simple purification Requires careful reagent handling
Amidoxime + gem-Dibromomethylarenes gem-Dibromomethyl(chlorophenyl) Reflux, longer time ~90 High yield, diverse substituents Long reaction, complex purification
1,3-Dipolar Cycloaddition Nitrile oxides, Pt(IV) catalyst Mild, catalytic Variable (low to moderate) Mild conditions Poor solubility, expensive catalyst
Tandem Nitroalkene/Nitrile Reaction TfOH (superacid) Short time (10 min), room temp ~90 Rapid, excellent yields Requires acid-resistant substrates
Photoredox Catalysis Organic dye catalyst, visible light Ambient, green chemistry 35–50 Environmentally friendly Moderate yields

Q & A

Q. What are the standard synthetic routes for 5-[Chloro(phenyl)methyl]-3-methyl-1,2,4-oxadiazole, and how can reaction conditions be optimized for yield?

The compound is typically synthesized via cyclocondensation of 5-(chloromethyl)-3-substitutedphenyl-1,2,4-oxadiazole precursors with appropriate nucleophiles. Key steps include:

  • Precursor activation : Use of chloromethyl intermediates to facilitate nucleophilic substitution .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve reaction kinetics .
  • Catalysts : Bases like K₂CO₃ or triethylamine are critical for deprotonation and accelerating cyclization .
  • Temperature control : Reactions often proceed at 60–80°C to balance reactivity and side-product formation .
    Optimization strategies include monitoring via TLC and adjusting stoichiometric ratios of precursors .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should researchers prioritize?

  • ¹H/¹³C NMR :
    • Aromatic protons (δ 7.2–7.8 ppm) confirm the phenyl group.
    • Chloromethyl (-CH₂Cl) protons appear as a singlet at δ 4.3–4.5 ppm .
    • Oxadiazole carbons resonate at δ 165–175 ppm in ¹³C NMR .
  • Mass spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) should align with the molecular formula (C₁₀H₉ClN₂O, MW 232.65) .
  • IR spectroscopy : C=N stretching (~1600 cm⁻¹) and C-O-C bands (~1250 cm⁻¹) validate the oxadiazole ring .

Q. How does the compound’s solubility profile influence experimental design in biological assays?

The compound is lipophilic due to its aromatic and heterocyclic moieties, necessitating:

  • Solubilization agents : DMSO or ethanol (<5% v/v) for in vitro studies to avoid cytotoxicity .
  • Vehicle controls : Include solvent-only controls to distinguish compound effects from solvent artifacts .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights exist for modifying substituents to enhance biological activity?

  • Phenyl group modifications : Electron-withdrawing groups (e.g., -Cl, -F) at the para position increase metabolic stability and target affinity .
  • Oxadiazole ring substitutions : Methyl groups at position 3 improve steric hindrance, reducing off-target interactions .
  • Chloromethyl flexibility : Replacing -CH₂Cl with bulkier groups (e.g., -CF₃) can alter binding kinetics but may reduce solubility .
    Data Table :
Substituent PositionModificationBiological Activity (IC₅₀)Reference
Para-phenyl-Cl12.3 µM (Enzyme X inhibition)
Oxadiazole C3-CH₃Improved selectivity

Q. How can researchers resolve contradictions in reported biological activities across studies?

Discrepancies often arise from:

  • Assay conditions : Variations in pH, temperature, or cell lines (e.g., HEK293 vs. HeLa) .
  • Purity thresholds : Impurities >3% can skew dose-response curves. Validate purity via HPLC (>97%) .
  • Metabolic interference : Use cytochrome P450 inhibitors (e.g., ketoconazole) to assess stability in hepatic microsomes .

Q. What mechanistic hypotheses exist for its activity against enzyme targets like BioA or kinases?

  • BioA transaminase inhibition : The oxadiazole ring mimics the pyridoxal phosphate cofactor, disrupting substrate binding .
  • Kinase inhibition : Molecular docking studies suggest the chloromethyl group occupies hydrophobic pockets in ATP-binding sites .
  • Evidence gaps : Lack of crystallographic data necessitates molecular dynamics simulations to refine binding models .

Q. What strategies are recommended for scaling up synthesis without compromising purity?

  • Flash chromatography : Use gradients of hexanes/EtOAc (e.g., 1:1) for semi-preparative purification .
  • Crystallization : Recrystallize from ethanol/water mixtures to achieve >99% purity for in vivo studies .
  • Process analytical technology (PAT) : Implement inline NMR or FTIR for real-time monitoring .

Methodological Best Practices

  • Stability testing : Store the compound at -20°C under argon to prevent hydrolysis of the chloromethyl group .
  • Troubleshooting low yields : Increase equivalents of nucleophilic agents (e.g., amines) or extend reaction times to 24–48 hours .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[Chloro(phenyl)methyl]-3-methyl-1,2,4-oxadiazole
Reactant of Route 2
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5-[Chloro(phenyl)methyl]-3-methyl-1,2,4-oxadiazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.